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molecular formula C5H5Cl2N3 B1331115 4,6-Dichloro-n-methylpyrimidin-5-amine CAS No. 6959-84-8

4,6-Dichloro-n-methylpyrimidin-5-amine

Cat. No. B1331115
M. Wt: 178.02 g/mol
InChI Key: KLFYPDKDZRLLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148387B2

Procedure details

Add 5-amino-4,6-dichloropyrimidine (2 g; 0.012 mol) to THF (60 mL). Cool to 0° C. and add portion-wise NaH (0.53 g; 0.013 mol). Stir at 0° C. for 30 min. Add drop-wise methyl iodide (0.7 mL, 0.012 mol). Stir at 0° C. for 1 h and then RT for 30 min. Quench with saturated ammonium chloride aqueous and extract with EA. Evaporate the organic layer and purify the residue through a silica gel column using acetone and hexane as eluent to give the title compound (0.6 g; 27.64%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Yield
27.64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[H-].[Na+].[CH3:12]I>C1COCC1>[Cl:9][C:3]1[C:2]([NH:1][CH3:12])=[C:7]([Cl:8])[N:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at 0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
RT for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Quench with saturated ammonium chloride aqueous
EXTRACTION
Type
EXTRACTION
Details
extract with EA
CUSTOM
Type
CUSTOM
Details
Evaporate the organic layer
CUSTOM
Type
CUSTOM
Details
purify the residue through a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1NC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 27.64%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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